molecular formula C11H12F2OS B13639445 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13639445
M. Wt: 230.28 g/mol
InChI Key: XZMHVAGQLKDEEM-UHFFFAOYSA-N
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Description

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a thioether and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-difluorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require a catalyst or base to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in the biosynthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Known for its antifungal properties.

    2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: A widely used antifungal drug.

    Ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate: Exhibits various biological activities

Uniqueness

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a difluorophenyl group and a thioether linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7H,6H2,1-2H3

InChI Key

XZMHVAGQLKDEEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=C(C=C(C=C1)F)F

Origin of Product

United States

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